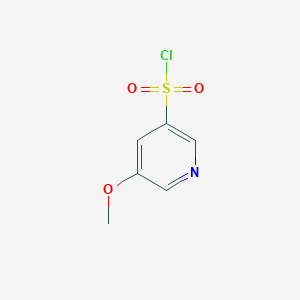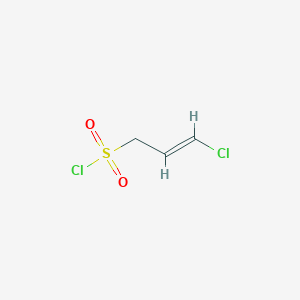
3-Chloro-5-(pentafluorosulfur)benzyl alcohol
Übersicht
Beschreibung
3-Chloro-5-(pentafluorosulfur)benzyl alcohol, also known as 3-Chloro-5-CFSB, is a chemical compound with a wide range of applications in scientific research and lab experiments. It is a colorless liquid with a faint odor and is soluble in water and most organic solvents. 3-Chloro-5-CFSB is used in various fields such as chemistry, biochemistry, pharmacology, and medicine. This compound has been studied extensively due to its unique properties and potential applications.
Wirkmechanismus
3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB is an electrophilic reagent, which means it is capable of reacting with nucleophiles such as amines, alcohols, and phenols. The reaction between 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB and a nucleophile yields a chloro-substituted product. This reaction is thought to occur through a nucleophilic substitution mechanism.
Biochemische Und Physiologische Effekte
3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB has been found to inhibit the enzyme acetylcholinesterase, which is involved in nerve transmission.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in lab experiments has several advantages. It is relatively inexpensive and can be easily synthesized. In addition, it is a relatively safe reagent, which means it is unlikely to cause any adverse reactions. However, 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB is also a highly reactive reagent, which can lead to unwanted side reactions.
Zukünftige Richtungen
The potential applications of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB are vast and there are many potential future directions for research. One potential direction is the use of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in the synthesis of complex organic molecules. Another potential direction is the use of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB. Finally, further research could be conducted to explore the potential uses of 3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB in medical imaging and other medical applications.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(pentafluorosulfur)benzyl alcoholFSB has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of other organic compounds. It has also been used in the synthesis of fluorescent probes, which are used in medical imaging and other medical applications.
Eigenschaften
IUPAC Name |
[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDNNYDGFDTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(pentafluorosulfur)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)








![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)


![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)